molecular formula C19H15N3O2S B2944597 3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline CAS No. 478047-90-4

3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline

Cat. No.: B2944597
CAS No.: 478047-90-4
M. Wt: 349.41
InChI Key: GLROQDFXGUFQTB-UHFFFAOYSA-N
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Description

3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline is a chemical compound with the molecular formula C19H15N3O2S. It is known for its unique structure, which includes a nitrobenzyl group attached to a sulfanyl group, and a dihydrobenzo[h]cinnoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted sulfanyl compounds, and various other functionalized derivatives .

Scientific Research Applications

3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can also participate in redox reactions, further contributing to its activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Nitrophenyl)methylsulfanyl]-5H,6H-benzo[h]cinnoline
  • 3-[(4-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline
  • 3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[g]quinoline

Uniqueness

3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline is unique due to its specific structural features, including the position of the nitro group and the nature of the sulfanyl linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-[(3-nitrophenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c23-22(24)16-6-3-4-13(10-16)12-25-18-11-15-9-8-14-5-1-2-7-17(14)19(15)21-20-18/h1-7,10-11H,8-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLROQDFXGUFQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C3=CC=CC=C31)SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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